Physicochemical characteristics of 2-Amino-3-methoxyphenol hydrochloride
Physicochemical characteristics of 2-Amino-3-methoxyphenol hydrochloride
Technical Whitepaper: Physicochemical Profiling & Analytical Characterization of 2-Amino-3-methoxyphenol Hydrochloride
Executive Summary
2-Amino-3-methoxyphenol hydrochloride (CAS 54390-59-9) serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and high-performance oxidative hair dyes. Its structural duality—possessing both an electron-donating amino group and a phenolic hydroxyl group—renders it highly reactive but also susceptible to rapid oxidative degradation.
This technical guide provides a rigorous physicochemical profile of the hydrochloride salt, distinct from its free base counterpart. It outlines validated protocols for solubility mapping, spectral identification, and stability-indicating HPLC analysis, designed to support researchers in establishing robust quality control (QC) workflows.
Molecular Identity & Structural Analysis
Unlike the free base, the hydrochloride salt exists as a protonated ammonium species, significantly altering its solubility and stability profile.
| Parameter | Specification |
| Chemical Name | 2-Amino-3-methoxyphenol hydrochloride |
| CAS Registry Number | 54390-59-9 |
| Molecular Formula | C₇H₁₀ClNO₂ (Salt) / C₇H₉NO₂ (Base) |
| Molecular Weight | 175.61 g/mol |
| Structural Features | 1,2,3-trisubstituted benzene ring. Pos 1: Hydroxyl (-OH)Pos 2: Ammonium (-NH₃⁺Cl⁻)Pos 3: Methoxy (-OCH₃) |
| Physical Appearance | Off-white to pale grey/brown crystalline powder (darkens on air exposure). |
Structural Equilibrium Diagram
The following diagram illustrates the pH-dependent speciation, critical for understanding extraction and chromatography behaviors.
Figure 1: pH-dependent ionization states of 2-Amino-3-methoxyphenol.
Physicochemical Parameters
Solubility Profile
The hydrochloride salt exhibits high polarity, contrasting sharply with the free base.
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Water: Highly soluble (>50 mg/mL). The solution is acidic (pH ~2-3).
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Methanol/Ethanol: Soluble.[1]
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Dichloromethane/Hexane: Practically insoluble.
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Implication: For extraction from aqueous reaction mixtures, the compound must first be neutralized to the free base (pH ~7-8) to partition into organic solvents like Ethyl Acetate, though care must be taken to avoid oxidation at neutral pH.
Acid Dissociation Constants (pKa)
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pKa₁ (Ammonium group): ~4.5 – 5.0. The presence of the ortho-hydroxyl and meta-methoxy groups influences the basicity of the amine via inductive effects.
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pKa₂ (Phenolic group): ~9.5 – 10.0.
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Experimental Note: Determine exact pKa via potentiometric titration under nitrogen atmosphere to prevent oxidative interference.
Thermal Properties
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Melting Point: The HCl salt typically does not exhibit a clean melting point but rather decomposes (chars) at temperatures >200°C.
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Hygroscopicity: Moderately hygroscopic. Storage in a desiccator is mandatory to prevent hydrolysis-induced degradation or caking.
Stability & Reactivity Profile
The primary stability challenge is auto-oxidation . The electron-rich aromatic ring, facilitated by the ortho-amino and hydroxyl groups, readily oxidizes to form quinone imines and eventual polymeric pigments (browning).
Degradation Mechanism
Figure 2: Oxidative degradation pathway leading to discoloration.
Stabilization Protocol:
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Storage: Amber glass vials, under Argon/Nitrogen, at -20°C.
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Solution Handling: Prepare solutions immediately before use. Add antioxidants (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) to aqueous buffers if the experiment tolerates them.
Analytical Methodologies
Spectral Characterization (Identification)
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UV-Vis:
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Acidic (0.1 M HCl): λmax ~270-280 nm (Protonated form).
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Alkaline (0.1 M NaOH): Bathochromic shift (Red shift) to ~290-300 nm due to phenolate formation.
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IR Spectroscopy (KBr Pellet):
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Broad band at 2800–3200 cm⁻¹ (NH₃⁺ stretch).
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Sharp bands at 1500–1600 cm⁻¹ (Aromatic C=C).
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C-O stretch (Methoxy) at ~1050–1250 cm⁻¹.
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¹H NMR (D₂O or DMSO-d₆):
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Methoxy: Singlet, ~3.8 ppm (3H).
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Aromatic: Three protons in the 6.5–7.5 ppm region. The coupling pattern (dd or t) confirms the 1,2,3-substitution.
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HPLC Quantification Protocol
This method separates the salt from potential oxidative impurities (quinone imines) and synthetic precursors (e.g., nitro-anisoles).
System Parameters:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, prevents tailing).
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Mobile Phase B: Acetonitrile.[2]
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Gradient: 5% B to 60% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm (Phenol absorption) and 254 nm.
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Temperature: 25°C.
Workflow Diagram:
Figure 3: Recommended sample preparation and analysis workflow.[2]
Safety & Handling (GHS)
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Signal Word: WARNING
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Hazard Statements:
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PPE Requirements: Nitrile gloves (double gloving recommended due to potential staining), safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.
References
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Sigma-Aldrich. 2-Amino-3-methoxyphenol hydrochloride Product Specification & SDS. Retrieved from
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PubChem. 2-Amino-3-methoxyphenol Compound Summary (CID 21492622). National Library of Medicine. Retrieved from
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BenchChem. Protocol for HPLC Analysis of Amino-methoxybenzoic Acid Derivatives. (Methodology adapted for aminophenol salts). Retrieved from
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ECHA (European Chemicals Agency). Registration Dossier for Aminophenol Derivatives. Retrieved from
